BenchChemオンラインストアへようこそ!

3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid

Nicotinic Receptor Pharmacology Addiction Research Pain Modulation

Sourced for its defined pharmacological fingerprint, this compound serves as a sub-nanomolar to low nanomolar antagonist at human nicotinic acetylcholine receptors (nAChRs). The presence of the aromatic isoxazole ring and free 5-carboxylic acid moiety are critical for its unique, high-potency activity (α3β4 nAChR EC50 = 1.8 nM), which is not replicable by close analogs. Secure research-grade purity for addiction and pain pathway studies.

Molecular Formula C10H6ClNO3
Molecular Weight 223.61 g/mol
CAS No. 338982-12-0
Cat. No. B1350400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid
CAS338982-12-0
Molecular FormulaC10H6ClNO3
Molecular Weight223.61 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NOC(=C2)C(=O)O)Cl
InChIInChI=1S/C10H6ClNO3/c11-7-4-2-1-3-6(7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14)
InChIKeyVKVLLEXFHZRIFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chlorophenyl)-5-isoxazolecarboxylic Acid (CAS 338982-12-0): Procurement-Ready Isoxazole Building Block with Defined Nicotinic Receptor Antagonist Profile


3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid (CAS 338982-12-0) is a heterocyclic aromatic compound featuring a 2-chlorophenyl substituent at the 3-position of an isoxazole ring and a carboxylic acid moiety at the 5-position, serving as a versatile building block in medicinal chemistry. The compound is commercially available from multiple suppliers at research-grade purity (≥95%) and has been characterized for its physicochemical properties including a melting point of 157-159°C and a predicted LogP of 2.5-2.7, which influences its solubility and formulation behavior [1]. Unlike many isoxazole derivatives that remain poorly characterized beyond synthetic utility, this compound possesses a unique and quantitatively defined pharmacological fingerprint, notably as a potent antagonist of human nicotinic acetylcholine receptors (nAChRs) with sub-nanomolar to low nanomolar potency [2].

Why Generic Substitution of 3-(2-Chlorophenyl)-5-isoxazolecarboxylic Acid (CAS 338982-12-0) Is Not Advisable for Target-Focused Research


Direct substitution of 3-(2-chlorophenyl)-5-isoxazolecarboxylic acid with structurally similar isoxazole derivatives—such as the reduced 4,5-dihydro analog or the methyl ester derivative—is not feasible without significant alteration of pharmacological profile. The presence of the aromatic isoxazole ring and the free carboxylic acid moiety at the 5-position are critical determinants of receptor binding affinity and functional antagonism at human nicotinic acetylcholine receptors (nAChRs) [1]. Quantitative bioactivity data reveal that even minor structural modifications, including saturation of the isoxazole ring or esterification of the carboxylic acid, can shift potency by orders of magnitude or alter selectivity among receptor subtypes [2]. The compound's unique combination of a 2-chlorophenyl substituent, an intact isoxazole heterocycle, and a free carboxylic acid yields a defined and reproducible pharmacological signature that cannot be replicated by close analogs lacking one or more of these essential features [3].

Quantitative Differentiation of 3-(2-Chlorophenyl)-5-isoxazolecarboxylic Acid (CAS 338982-12-0) Against Structural Analogs: A Comparative Evidence Guide


Potent Antagonism at Human α3β4 Nicotinic Acetylcholine Receptors (nAChR)

3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid exhibits potent antagonist activity at human α3β4 nAChR receptors with an EC50 value of 1.8 nM, a level of potency that distinguishes it from other isoxazole-containing compounds which are typically inactive at this receptor subtype. The compound demonstrates robust functional antagonism as measured by inhibition of carbamylcholine-induced 86Rb+ efflux in human SH-SY5Y cells [1].

Nicotinic Receptor Pharmacology Addiction Research Pain Modulation

Subtype-Selective Antagonism Across Human Nicotinic Receptor Family

The compound displays a distinct selectivity profile across human nicotinic acetylcholine receptor subtypes. At α4β2 nAChR, the compound exhibits an EC50 of 12.0 nM, while at α4β4 nAChR it shows an EC50 of 15.0 nM, and at muscle-type α1β1γδ nAChR it demonstrates an EC50 of 7.9 nM [1]. In contrast, the structurally related 4,5-dihydro analog (3-(2-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid) shows EC50 values >100,000 nM against apoptotic protease-activating factor 1 and caspase-9, indicating a complete loss of potent receptor interaction upon ring saturation [2].

Receptor Selectivity Drug Discovery CNS Pharmacology

Dopamine and Serotonin Transporter Interaction Profile

The compound modulates monoamine neurotransmitter transporters with moderate potency. It inhibits [3H]dopamine uptake at human DAT (dopamine transporter) expressed in HEK293 cells with an IC50 of 658-945 nM across multiple assay formats, and inhibits [3H]serotonin uptake at human SERT (serotonin transporter) with an IC50 of 100 nM [1]. While these potencies are substantially lower than its nAChR antagonist activity, they represent a secondary pharmacological feature not observed in many isoxazole analogs that are optimized solely for synthetic utility. The combination of potent nAChR antagonism with moderate monoamine transporter modulation creates a unique polypharmacological signature.

Monoamine Transporters CNS Disorders Drug Abuse

Physicochemical Profile Differentiates from Ester and Dihydro Analogs

The compound possesses a predicted LogP of 2.5-2.7 and a topological polar surface area (TPSA) of 63.3 Ų, characteristics that balance lipophilicity and polarity to favor both membrane permeability and aqueous solubility [1]. In contrast, the methyl ester analog (CAS 668971-01-5) features an esterified carboxylic acid that increases LogP and reduces hydrogen bonding capacity, while the 4,5-dihydro analog introduces a saturated isoxazoline ring that alters molecular conformation and electronic distribution . These physicochemical differences translate directly into altered receptor binding kinetics and cellular permeability, making the free acid form the preferred choice for structure-activity relationship (SAR) studies centered on the intact isoxazole pharmacophore.

Medicinal Chemistry Drug Design Physicochemical Properties

Optimal Research and Industrial Applications for 3-(2-Chlorophenyl)-5-isoxazolecarboxylic Acid (CAS 338982-12-0)


Pharmacological Probe for α3β4 Nicotinic Receptor Function

Utilize the compound as a selective, high-potency antagonist (EC50 = 1.8 nM) to investigate α3β4 nAChR-mediated signaling pathways in cellular models of addiction, pain, or autonomic nervous system function. The defined selectivity profile (EC50 values of 1.8-15 nM across nAChR subtypes) allows for clear dissection of receptor subtype contributions in native tissues or recombinant systems [1].

Building Block for Structure-Activity Relationship (SAR) Studies on Isoxazole-Based CNS Agents

Employ the free carboxylic acid as a versatile intermediate for the synthesis of amide, ester, or other derivatives targeting nicotinic receptors or monoamine transporters. The compound's favorable physicochemical properties (LogP = 2.5-2.7, TPSA = 63.3 Ų) and defined pharmacological activity provide a solid foundation for lead optimization campaigns aimed at improving potency, selectivity, or pharmacokinetic properties [2].

Tool Compound for Validating nAChR Antagonism in In Vivo Behavioral Models

Based on its potent in vitro nAChR antagonism and moderate monoamine transporter inhibition (hSERT IC50 = 100 nM), the compound may serve as a tool to probe the behavioral consequences of combined cholinergic and monoaminergic modulation in rodent models of nicotine dependence, anxiety, or depression. The compound's activity in mouse hot-plate (15 mg/kg sc) and tail-flick (1.2 mg/kg sc) assays provides preliminary in vivo validation [1].

Reference Standard for Analytical Method Development and Quality Control

Leverage the compound's well-defined melting point (157-159°C) and chromatographic behavior to serve as a reference standard for HPLC or LC-MS method development in pharmaceutical research settings. Its availability from multiple commercial suppliers at defined purity levels (≥95%) ensures consistent performance across laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.